molecular formula C11H11N3O2S B3047357 5-Thiazolecarboxylic acid, 4-amino-2-(phenylamino)-, methyl ester CAS No. 13807-17-5

5-Thiazolecarboxylic acid, 4-amino-2-(phenylamino)-, methyl ester

Cat. No. B3047357
CAS RN: 13807-17-5
M. Wt: 249.29 g/mol
InChI Key: JIFKUQJTZMOTRV-UHFFFAOYSA-N
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Patent
US07605154B2

Procedure details

A 0.5 M solution of sodium methoxide in methanol (44.4 mL, 22.19 mmol) was added dropwise to a suspension of isothiocyanato-benzene Compound 3a (2.0 g, 14.79 mmol) and NH2CN (0.684 g, 16.27 mmol) in methanol (50 mL) at 0° C. The mixture was stirred at r.t. until Compound 3a was no longer detected (about 3 hrs). Methyl chloroacetate (1.56 mL, 17.75 mmol) was added at r.t. and the mixture was warmed to 50-60° C. and stirred at 50-60° C. for about 3 hrs, then stirred at r.t. overnight. The mixture was evaporated to dryness in vacuo and the resultant solid was thoroughly washed with water, methylene chloride and a small amount of methanol to give 4-amino-2-phenylamino-thiazole-5-carboxylic acid methyl ester Compound 3b (1.12 g, 60%) as a yellow powder. MS 250 (M+H+), 248 (M−H+)
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.684 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
44.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
Compound 3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[N:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[C:5]=[S:6].[NH2:13][C:14]#[N:15].Cl[CH2:17][C:18]([O:20][CH3:21])=[O:19]>CO>[CH3:21][O:20][C:18]([C:17]1[S:6][C:5]([NH:4][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:15][C:14]=1[NH2:13])=[O:19] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=CC=CC=C1
Name
3a
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0.684 g
Type
reactant
Smiles
NC#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
44.4 mL
Type
solvent
Smiles
CO
Step Two
Name
Compound 3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.56 mL
Type
reactant
Smiles
ClCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 50-60° C. for about 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 3 hrs)
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred at r.t. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
WASH
Type
WASH
Details
the resultant solid was thoroughly washed with water, methylene chloride

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=C(N=C(S1)NC1=CC=CC=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.